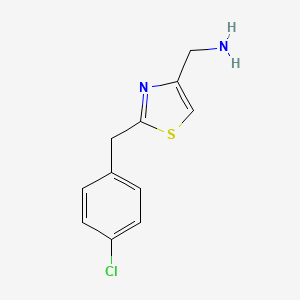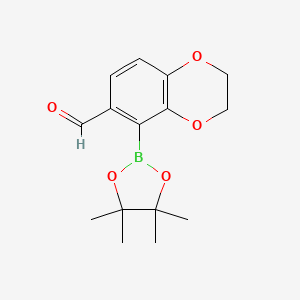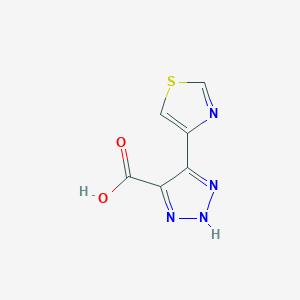
(2-(4-Chlorobenzyl)thiazol-4-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(4-Chlorobenzyl)thiazol-4-yl)methanamine: is a chemical compound with the molecular formula C11H11ClN2S It is a thiazole derivative, which means it contains a five-membered ring with both sulfur and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-(4-Chlorobenzyl)thiazol-4-yl)methanamine typically involves the reaction of 4-chlorobenzyl chloride with thiazole-4-carboxaldehyde in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures. The resulting intermediate is then reduced using a reducing agent like sodium borohydride to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (2-(4-Chlorobenzyl)thiazol-4-yl)methanamine can undergo oxidation reactions to form corresponding sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Various nucleophiles (amines, thiols), organic solvents like DMF or THF, and bases like potassium carbonate.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding amine.
Substitution: Substituted thiazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, (2-(4-Chlorobenzyl)thiazol-4-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its thiazole ring is a versatile scaffold that can be functionalized to create a variety of bioactive compounds .
Biology: The compound has shown potential as an antimicrobial agent. Its derivatives have been studied for their ability to inhibit the growth of bacteria and fungi. This makes it a candidate for the development of new antibiotics .
Medicine: In medicinal chemistry, this compound derivatives are being explored for their potential as anti-inflammatory and anticancer agents. The thiazole ring is known to interact with various biological targets, making it a valuable scaffold for drug design .
Industry: The compound is also used in the development of new materials with specific properties. For example, it can be incorporated into polymers to enhance their thermal stability and mechanical strength .
Mecanismo De Acción
The mechanism of action of (2-(4-Chlorobenzyl)thiazol-4-yl)methanamine involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit bacterial enzymes, leading to the disruption of essential metabolic pathways and ultimately causing cell death. In cancer cells, it can interfere with signaling pathways that regulate cell proliferation and survival .
Comparación Con Compuestos Similares
- (2-(2-Chlorophenyl)thiazol-4-yl)methanamine
- (4-Methylthiazol-2-yl)methanamine
- (2-(4-Methoxyphenyl)thiazol-4-yl)methanamine
Comparison: Compared to its analogs, (2-(4-Chlorobenzyl)thiazol-4-yl)methanamine is unique due to the presence of the 4-chlorobenzyl group. This substituent can enhance the compound’s lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets. Additionally, the chlorine atom can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and selectivity for specific targets .
Propiedades
Fórmula molecular |
C11H11ClN2S |
|---|---|
Peso molecular |
238.74 g/mol |
Nombre IUPAC |
[2-[(4-chlorophenyl)methyl]-1,3-thiazol-4-yl]methanamine |
InChI |
InChI=1S/C11H11ClN2S/c12-9-3-1-8(2-4-9)5-11-14-10(6-13)7-15-11/h1-4,7H,5-6,13H2 |
Clave InChI |
YYVKOGQLZIBLIK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CC2=NC(=CS2)CN)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![tert-butyl (2S)-2-{[5-(benzylamino)-1H-1,2,3,4-tetrazol-1-yl]methyl}pyrrolidine-1-carboxylate](/img/structure/B13642542.png)




![1-[5-(Difluoromethyl)-1-methyl-1h-pyrazol-4-yl]methanamine](/img/structure/B13642554.png)

![Ethyl 2,3-dihydrospiro[indene-1,2'-oxirane]-3'-carboxylate](/img/structure/B13642560.png)



